molecular formula C14H21NO3 B11501863 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate

1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl acetate

Cat. No.: B11501863
M. Wt: 251.32 g/mol
InChI Key: HAVUOHMCCLLASZ-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a furan-containing intermediate.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating bacterial infections and inflammatory diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl acetate: A simpler derivative with similar chemical properties but lacking the piperidine ring.

    2,3-Dimethylpiperidin-4-yl acetate: A derivative with similar structural features but lacking the furan ring.

    Furan-2-ylmethyl piperidine: A compound with both the furan and piperidine rings but without the acetate group.

Uniqueness

1-[(Furan-2-yl)methyl]-2,3-dimethylpiperidin-4-yl acetate is unique due to the combination of the furan ring, piperidine ring, and acetate group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[1-(furan-2-ylmethyl)-2,3-dimethylpiperidin-4-yl] acetate

InChI

InChI=1S/C14H21NO3/c1-10-11(2)15(9-13-5-4-8-17-13)7-6-14(10)18-12(3)16/h4-5,8,10-11,14H,6-7,9H2,1-3H3

InChI Key

HAVUOHMCCLLASZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1OC(=O)C)CC2=CC=CO2)C

Origin of Product

United States

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